

# Technical Guide: 5-Bromo-2-(trifluoromethoxy)benzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	5-Bromo-2-(trifluoromethoxy)benzaldehyde
Cat. No.:	B1293190

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CAS Number: 923281-52-1

This document provides a comprehensive technical overview of **5-Bromo-2-(trifluoromethoxy)benzaldehyde**, a key intermediate for professionals in chemical research and drug development. It covers physicochemical properties, a representative synthetic protocol, and its applications in organic synthesis.

## Chemical Properties and Identification

**5-Bromo-2-(trifluoromethoxy)benzaldehyde** is a substituted aromatic aldehyde. The presence of a bromine atom, a trifluoromethoxy group, and an aldehyde functional group makes it a versatile building block for introducing these moieties into more complex molecular architectures. Its purity is typically determined by Gas Chromatography (GC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.<sup>[1]</sup>

## Table 1: Physicochemical Data

Property	Value	Reference(s)
CAS Number	923281-52-1	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrF <sub>3</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	269.02 g/mol	<a href="#">[1]</a>
Appearance	Clear colorless to pale yellow liquid	<a href="#">[2]</a>
Assay (by GC)	≥97.5%	<a href="#">[2]</a>
Refractive Index	1.4960-1.5000 (@ 20°C)	<a href="#">[2]</a>
Solubility	Soluble in water	<a href="#">[3]</a>

## Table 2: Chemical Identifiers

Identifier Type	Value	Reference(s)
IUPAC Name	5-bromo-2-(trifluoromethoxy)benzaldehyde	<a href="#">[2]</a>
InChI Key	IBEWLWBZTHFCPI-UHFFFAOYSA-N	<a href="#">[2]</a>
Canonical SMILES	C1=C(C=C(C=C1C=O)Br)OC(F)(F)F	<a href="#">[2]</a>

## Synthesis and Experimental Protocols

While specific peer-reviewed publications detailing the synthesis of **5-Bromo-2-(trifluoromethoxy)benzaldehyde** are not readily available, a standard and logical approach is the directed ortho-lithiation of the readily available starting material, 4-bromo-1-(trifluoromethoxy)benzene, followed by formylation. The trifluoromethoxy group is an effective ortho-directing group for metallation.

The following is a representative experimental protocol based on established chemical principles for this class of reaction.

# Representative Protocol: Synthesis via Ortho-Lithiation and Formylation

## Reaction Scheme:

- Step 1: Directed ortho-lithiation of 4-bromo-1-(trifluoromethoxy)benzene.
- Step 2: Formylation of the resulting aryllithium species with an appropriate formylating agent (e.g., N,N-dimethylformamide - DMF).
- Step 3: Aqueous workup and purification.

## Materials and Equipment:

- Schlenk line or glovebox for inert atmosphere operations
- Dry, oxygen-free solvents (e.g., Tetrahydrofuran - THF)
- 4-bromo-1-(trifluoromethoxy)benzene (starting material)
- n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) in hexanes
- N,N-dimethylformamide (DMF), freshly distilled
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Standard laboratory glassware, dried in an oven before use
- Magnetic stirrer and stirring bars
- Low-temperature cooling bath (e.g., dry ice/acetone)

## Procedure:

- Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is charged with 4-bromo-1-(trifluoromethoxy)benzene (1.0 eq). Anhydrous THF is added via syringe to dissolve the starting material.

- Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or s-BuLi (typically 1.1 to 1.3 eq) in hexanes is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. The resulting mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
- Formylation: Freshly distilled DMF (1.5 to 2.0 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-3 hours at this temperature, then allowed to warm slowly to room temperature overnight.
- Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether or ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product, **5-Bromo-2-(trifluoromethoxy)benzaldehyde**, is purified by flash column chromatography on silica gel or by vacuum distillation.

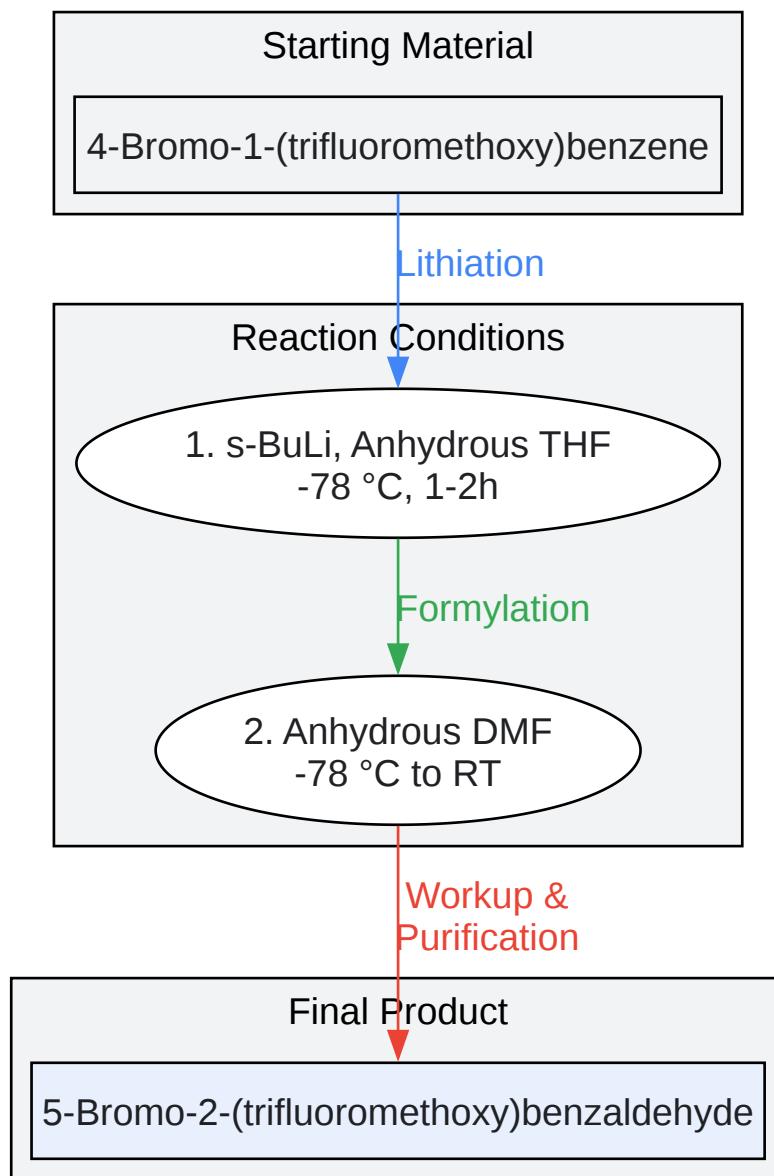
## Applications in Research and Drug Development

**5-Bromo-2-(trifluoromethoxy)benzaldehyde** is a valuable building block in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents.<sup>[4]</sup>

- Pharmaceutical Synthesis: It serves as a precursor for more complex, biologically active molecules. The trifluoromethoxy group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity without the steric bulk of larger groups.
- Intermediate for Bioactive Compounds: The compound is used in the synthesis of various bioactive compounds for *in vitro* studies.<sup>[3]</sup> For example, it has been noted as a reactant in the synthesis of (-)-epicatechin, a flavonoid with a range of biological properties.<sup>[3]</sup>
- Fine and Specialty Chemicals: Its utility extends to the preparation of fine chemicals and as an intermediate for creating pesticides and other specialized organic compounds.<sup>[4]</sup>

## Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of **5-Bromo-2-(trifluoromethoxy)benzaldehyde** as described in the representative protocol.



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Caption: Synthetic workflow for **5-Bromo-2-(trifluoromethoxy)benzaldehyde**.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)